Acetamidine

Description

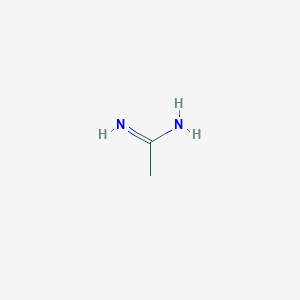

Structure

3D Structure

Properties

IUPAC Name |

ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2/c1-2(3)4/h1H3,(H3,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLZINXFSUDMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-42-5 (mono-hydrochloride), 36896-17-0 (monoacetate) | |

| Record name | Acetamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00162273 | |

| Record name | Acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-37-3 | |

| Record name | Acetamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK19732OQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of the Acetamidine Moiety in Nitric Oxide Synthase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamidine hydrochloride is a versatile chemical intermediate widely employed in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals and agrochemicals. While direct and potent biological activity of unsubstituted this compound hydrochloride is not extensively documented, the this compound functional group itself serves as a critical pharmacophore in a class of potent and selective enzyme inhibitors. This technical guide delineates the primary mechanism of action associated with this compound-containing compounds, focusing on their role as inhibitors of nitric oxide synthases (NOS).

Core Mechanism of Action: Nitric Oxide Synthase Inhibition

The predominant and most studied mechanism of action for bioactive molecules incorporating an this compound scaffold is the competitive inhibition of nitric oxide synthases (NOS). NOS are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes, from the amino acid L-arginine.

The this compound group, with its planar structure and basicity, acts as a bioisostere of the guanidinium (B1211019) group of L-arginine. This structural mimicry allows this compound derivatives to bind to the active site of NOS, thereby competing with the natural substrate, L-arginine, and inhibiting the production of nitric oxide.

There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Involved in neurotransmission.

-

Inducible NOS (iNOS or NOS2): Associated with inflammatory responses.

-

Endothelial NOS (eNOS or NOS3): Plays a crucial role in vasodilation.

Selective inhibition of iNOS is a significant therapeutic goal in the treatment of inflammatory diseases, as overexpression of iNOS can lead to excessive NO production and tissue damage. Many N-substituted this compound derivatives have been specifically designed and synthesized to achieve high selectivity for iNOS over the constitutive isoforms (nNOS and eNOS), thereby minimizing potential side effects.

Signaling Pathway: Nitric Oxide Synthesis and Inhibition

The following diagram illustrates the enzymatic conversion of L-arginine to L-citrulline and nitric oxide by NOS, and the competitive inhibition by this compound derivatives.

Quantitative Data: Inhibitory Activity of this compound Derivatives

While this compound hydrochloride itself is not a potent inhibitor, its N-substituted derivatives have demonstrated significant and often selective inhibitory activity against NOS isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for several representative this compound derivatives against different NOS isoforms.

| Compound | Target NOS Isoform | IC₅₀ (µM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |

| N-(3-(aminomethyl)benzyl)this compound (1400W) | iNOS | 0.018 | 1000 | 200 |

| N-benzylthis compound | iNOS | 0.1 | >1000 | 100 |

| This compound Lysine Derivative | iNOS | 12 | ~700 | 12 |

| eNOS | 8420 | |||

| nNOS | 144 |

Data is compiled from various scientific publications and is for comparative purposes.

Experimental Protocol: Radiometric Assay for Nitric Oxide Synthase Inhibition

The inhibitory activity of this compound derivatives on NOS is commonly determined by a radiometric assay that measures the conversion of radiolabeled L-arginine to L-citrulline.

Principle

NOS catalyzes the conversion of L-arginine to L-citrulline and NO. By using L-[³H]arginine as a substrate, the amount of [³H]citrulline produced is directly proportional to the enzyme activity. Since L-arginine is positively charged and L-citrulline is neutral at the reaction pH, they can be separated by cation-exchange chromatography. The radioactivity of the eluted [³H]citrulline is then quantified by liquid scintillation counting.

Materials and Reagents

-

Purified NOS enzyme (e.g., recombinant human iNOS, eNOS, or nNOS)

-

L-[³H]arginine

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

CaCl₂

-

Tetrahydrobiopterin (BH₄)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Cation-exchange resin (e.g., Dowex 50WX8, Na⁺ form)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Spin columns

-

Liquid scintillation counter

Procedure

-

Preparation of Reaction Mixture:

-

In a microcentrifuge tube, prepare a reaction cocktail containing assay buffer, NADPH, CaCl₂, calmodulin (if required), and BH₄.

-

Add a known amount of L-[³H]arginine to the cocktail.

-

-

Enzyme Inhibition Assay:

-

To individual microcentrifuge tubes, add the desired concentration of the test compound (this compound derivative) or vehicle control.

-

Add a specific amount of purified NOS enzyme to each tube.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at the reaction temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the reaction mixture containing L-[³H]arginine to each tube.

-

Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Termination of Reaction:

-

Stop the reaction by adding an aliquot of Stop Buffer to each tube.

-

-

Separation of [³H]Citrulline:

-

Add a slurry of the cation-exchange resin to each reaction tube. The resin will bind the unreacted positively charged L-[³H]arginine.

-

Transfer the mixture to a spin column and centrifuge. The eluate will contain the neutral [³H]citrulline.

-

-

Quantification:

-

Transfer the eluate to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the radiometric NOS inhibition assay.

Conclusion

The Pivotal Role of Acetamidine Hydrochloride in Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Acetamidine hydrochloride, a seemingly simple organic salt, serves as a critical and versatile building block in the intricate world of pharmaceutical development. Its unique chemical properties make it an invaluable precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which form the core scaffolds of numerous therapeutic agents. This technical guide provides a comprehensive overview of the applications of this compound hydrochloride in drug discovery, detailing its use in the synthesis of key pharmacophores, outlining experimental protocols, and presenting quantitative data to inform and guide researchers in the field.

Core Applications in Heterocyclic Synthesis

This compound hydrochloride is a primary reagent for the construction of various heterocyclic ring systems, most notably pyrimidines, imidazoles, and triazines. These scaffolds are prevalent in a vast number of approved drugs and clinical candidates due to their ability to interact with a wide range of biological targets.

The Pinner Reaction: Synthesizing the Precursor

The journey of utilizing this compound hydrochloride often begins with its own synthesis, typically achieved through the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia (B1221849).

Experimental Protocol: Synthesis of this compound Hydrochloride [1]

-

Reaction Setup: A solution of 100 g (2.44 moles) of thoroughly dried acetonitrile (B52724) and 113 g (2.5 moles) of absolute ethyl alcohol is placed in a 1-liter round-bottom flask equipped with a mechanical stirrer and a gas inlet tube. The flask is cooled in an ice-salt bath.

-

Acidification: Dry hydrogen chloride gas is passed into the solution for approximately four hours, maintaining the low temperature. The mixture is then allowed to stand for two to three days until it solidifies into a mass of acetimido ethyl ether hydrochloride crystals.

-

Ammonolysis: The crystalline mass is broken up, ground to a paste with absolute alcohol, and returned to the flask. An excess of a 9% alcoholic ammonia solution (approximately 500 cc) is added with stirring.

-

Work-up and Isolation: After stirring for three hours, the precipitated ammonium (B1175870) chloride is removed by suction filtration. The filtrate is concentrated by evaporation, and upon cooling, this compound hydrochloride crystallizes. The crystals are collected by filtration, washed with cold alcohol, and dried.

| Parameter | Value | Reference |

| Yield | 80-95% | [1] |

| Purity | >98% | [2] |

| Melting Point | 164-166 °C | [1] |

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidines are a cornerstone of medicinal chemistry, found in a wide range of drugs from anticancer agents to antivirals. This compound hydrochloride is a key reagent in the construction of the pyrimidine ring.

Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

A notable example is the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile, a crucial intermediate in the production of Vitamin B1 (Thiamine).[3]

Experimental Protocol: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile [3]

-

Reaction Mixture: In a 50 ml three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of this compound hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.

-

Reaction: The mixture is heated to 65-70 °C and reacted for 4 hours.

-

Oxidation and Work-up: The reaction is cooled to 20-25 °C, and 1.4 g of 70 wt% t-butylperoxy peroxide is added. The reaction is then stirred at 30-35 °C for 1 hour. The product can be isolated and purified using standard techniques.

| Product | Yield | Purity (HPLC) | Reference |

| 4-Amino-2-methylpyrimidine-5-carbonitrile | 92.6% | 99.6% | [3] |

Synthesis of 2,4-Diaminopyrimidines

2,4-Diaminopyrimidines are another important class of compounds synthesized using this compound hydrochloride precursors, known for their biological activities, including as dihydrofolate reductase inhibitors. The synthesis often involves the chlorination of a hydroxypyrimidine followed by amination.

Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine [4][5][6]

-

Chlorination: 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) is added to POCl₃ (9 mL) and stirred at 97 °C for 17 hours.

-

Quenching and Hydrolysis: The reaction solution is slowly added to ice water and then stirred at 90 °C for 1 hour.

-

Neutralization and Extraction: The pH of the solution is adjusted to 8 with NaOH, and the product is extracted with ethyl acetate (B1210297) (3 x 150 mL).

-

Isolation: The combined organic layers are dried with Na₂SO₄, filtered, and concentrated to yield the product.

| Product | Yield | Reference |

| 2,4-Diamino-6-chloropyrimidine | 73-85% | [4][5][6] |

Synthesis of Imidazole (B134444) Derivatives

Imidazoles are another class of heterocycles with broad therapeutic applications, including antifungal, anticancer, and antihypertensive agents. This compound hydrochloride can be used to construct the imidazole ring, often through condensation with α-haloketones.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Aryl-2-methyl-N-phenacylimidazoles [7][8]

-

Reaction Setup: In a microwave vial, a mixture of an α-bromoacetophenone (2 mmol) and this compound hydrochloride (1 mmol) is prepared.

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation (e.g., at 120 °C for 15 minutes), with the specific conditions optimized for the substrates.

-

Work-up: After cooling, the solid product is isolated and purified, often by recrystallization.

| Product Class | General Yield Range | Reference |

| 4-Aryl-2-methyl-N-phenacylimidazoles | Good to excellent | [7][8] |

Synthesis of Triazine Derivatives

1,3,5-Triazines are key components in a number of pharmaceuticals, including certain anticancer drugs. Microwave-assisted synthesis has emerged as a rapid and efficient method for their preparation from amidines.

Experimental Protocol: Microwave-Assisted Synthesis of Pyridinyl-1,3,5-triazine-2,4-diamine Hybrids

-

Reaction Mixture: A mixture of 2-aminopyridine (B139424) (1 mmol), cyanamide (B42294) (2 mmol), and an appropriate aromatic aldehyde or ketone (1 mmol) is placed in a microwave labstation.

-

Microwave Heating: The mixture is heated under reflux at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15 minutes).

-

Isolation: The resulting solid product is isolated and purified.

| Product Class | Yield Range (Microwave) | Reaction Time (Microwave) | Reference |

| Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | 85-93% | 14-18 min | [9] |

Biological Activity of Heterocyclic Derivatives

The heterocyclic compounds synthesized from this compound hydrochloride often exhibit potent biological activity. A common mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.

Kinase Inhibition

Many pyrimidine, imidazole, and triazine derivatives have been developed as kinase inhibitors for the treatment of cancer. For example, they can target the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.

Quantitative Biological Activity Data

| Compound Class | Target | Cell Line | IC₅₀ | Reference |

| Bis-pyrimidine acetamide | - | HCT-116 (Colon) | 0.73 µmol/mL | [10] |

| Imidazole derivative | EGFR | HCC827 | 0.010 µM | [11] |

| Imidazole derivative | - | K-562 (Leukemia) | 5.66 µM | [11] |

| Imidazole derivative | EGFR | - | 61 nM | [12] |

| Triazine derivative | EGFRT790M | - | 0.25 µM | [3] |

| Triazine derivative | - | HCT116 (Colon) | 5.15 µM | [3] |

| Triazine derivative | - | C26 (Colon) | 0.38 µM | [13] |

Visualizing Workflows and Pathways

Drug Discovery and Development Workflow

The use of this compound hydrochloride is an early and crucial step in a typical drug discovery workflow for developing novel heterocyclic drug candidates.

Caption: Drug discovery workflow using this compound hydrochloride.

Representative Signaling Pathway: EGFR Inhibition

Many heterocyclic compounds derived from this compound hydrochloride function as kinase inhibitors. The diagram below illustrates the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy.

Caption: Inhibition of EGFR signaling by a heterocyclic drug.

Conclusion

This compound hydrochloride is a foundational reagent in pharmaceutical development, enabling the efficient synthesis of diverse and biologically active heterocyclic compounds. Its application in constructing pyrimidine, imidazole, and triazine cores has led to the discovery and development of numerous therapeutic agents. The detailed protocols and quantitative data provided in this guide aim to facilitate further research and innovation in leveraging this versatile molecule for the creation of next-generation medicines. The continued exploration of novel synthetic methodologies and the application of combinatorial chemistry approaches, with this compound hydrochloride as a key starting material, will undoubtedly continue to enrich the pipeline of new drug candidates.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. RU2394811C2 - Method of producing this compound hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

The Pivotal Role of Acetamidine in the Synthesis of Heterocyclic Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamidine, and its more commonly used salt form, this compound hydrochloride, serves as a fundamental and versatile building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its intrinsic bifunctional nucleophilicity makes it an ideal synthon for constructing key heterocyclic cores such as imidazoles, pyrimidines, triazines, and oxadiazoles. These heterocyclic motifs are of paramount importance in medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound in heterocyclic synthesis, detailing reaction mechanisms, extensive experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction: this compound as a Key Synthetic Precursor

This compound [CH₃C(NH)NH₂] is the simplest amidine derived from acetic acid. Due to its basicity and reactivity, it is most frequently handled and stored as the more stable this compound hydrochloride salt [CH₃C(NH)NH₂·HCl][1]. The core of its synthetic utility lies in the [N-C-N] fragment it provides, which readily participates in cyclization reactions with various electrophilic partners. This guide will explore the application of this compound in the synthesis of several major classes of heterocyclic compounds, providing practical, in-depth information for laboratory application.

The primary method for preparing this compound hydrochloride is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by treatment with ammonia[1][2].

The Pinner Reaction for this compound Synthesis

The Pinner reaction is a cornerstone for the synthesis of amidines from nitriles. The reaction proceeds in two main stages: the formation of an imidate salt and its subsequent conversion to the amidine.

Mechanism of the Pinner Reaction:

-

Protonation of the nitrile by a strong acid (e.g., HCl) to form a highly electrophilic nitrilium ion.

-

Nucleophilic attack of the alcohol on the nitrilium ion to form a protonated imidate.

-

Deprotonation to yield the imidate (imino ester).

-

Reaction with ammonia (B1221849) to form a tetrahedral intermediate.

-

Elimination of the alcohol to afford the amidine.

Caption: Mechanism of the Pinner Reaction for Amidine Synthesis.

Experimental Protocol: Synthesis of this compound Hydrochloride via Pinner Reaction[3]

Materials:

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Ethanol (B145695) (C₂H₅OH), absolute

-

Hydrogen chloride (HCl), gas

-

Ammonia (NH₃) in absolute ethanol

Procedure:

-

A solution of anhydrous acetonitrile (2.44 moles) in absolute ethanol (2.5 moles) is placed in a reaction vessel equipped with a gas inlet tube and a mechanical stirrer.

-

The solution is cooled in an ice-salt bath, and dry hydrogen chloride gas is passed through the solution until saturation.

-

The reaction mixture is allowed to stand in a sealed vessel at room temperature for 24-48 hours, during which time the imidate hydrochloride precipitates.

-

The precipitated acetimido ethyl ether hydrochloride is collected, washed with a small amount of cold absolute ethanol, and dried.

-

The dried imidate hydrochloride is then suspended in a solution of ammonia in absolute ethanol (an excess of ammonia is used).

-

The mixture is stirred at room temperature for several hours. Ammonium (B1175870) chloride will precipitate during the reaction.

-

The ammonium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude this compound hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and ether.

Yield: 80-90%

Synthesis of Imidazoles

Imidazoles are a class of five-membered aromatic heterocycles containing two non-adjacent nitrogen atoms. The imidazole (B134444) ring is a common feature in many biologically active molecules, including the amino acid histidine and several antifungal drugs. This compound serves as a key reagent in the construction of the imidazole core, typically by reacting with α-dicarbonyl compounds or their equivalents.

Reaction with α-Halo Ketones

A widely used method for the synthesis of 2-substituted imidazoles involves the condensation of an amidine with an α-halo ketone. This reaction provides a straightforward route to a variety of imidazole derivatives.

References

Acetamidine as a Precursor for Vitamin B1 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B1, also known as thiamine, is an essential nutrient with a complex chemical structure comprising a pyrimidine (B1678525) and a thiazole (B1198619) moiety. Its synthesis, both biologically and chemically, is a field of significant interest for pharmaceutical and nutraceutical industries. This technical guide provides an in-depth exploration of the role of acetamidine as a crucial precursor in the chemical synthesis of the pyrimidine portion of thiamine, 4-amino-2-methyl-5-hydroxymethylpyrimidine. This document outlines the core chemical reactions, presents available quantitative data, details experimental methodologies derived from established literature, and provides visualizations of the synthetic pathways.

Introduction

The chemical synthesis of thiamine, first achieved by Williams and Cline in 1936, remains a cornerstone of industrial vitamin production.[1] A key step in this synthesis is the construction of the pyrimidine ring, 4-amino-2-methyl-5-hydroxymethylpyrimidine. This compound hydrochloride serves as a fundamental building block in this process, providing the N-C-N amidine core of the pyrimidine ring. The efficiency and purity of this step are critical for the overall yield and quality of the final Vitamin B1 product.[1] This guide will delve into the technical specifics of utilizing this compound as a precursor in this vital chemical transformation.

Chemical Synthesis Pathway

The commercial production of the pyrimidine moiety of Vitamin B1 typically involves a multi-step process. A widely recognized method is the Williams and Cline synthesis, which forms the basis for many industrial applications.[2] The core of this process involves the condensation of this compound with a suitably functionalized three-carbon unit.

A common industrial route begins with ethyl 3-ethoxypropionate. This substrate undergoes formylation, followed by reaction with this compound hydrochloride to form the aminopyrimidine ring.[2] Subsequent steps then modify the substituents to yield the final pyrimidine precursor required for coupling with the thiazole moiety.

Overall Synthetic Scheme

The following diagram illustrates the key steps in the synthesis of the pyrimidine moiety of thiamine, highlighting the central role of this compound.

References

A Technical Guide to the Physical and Chemical Properties of Acetamidine Hydrochloride

Introduction: Acetamidine hydrochloride, with the chemical formula C₂H₇ClN₂, is the hydrochloride salt of this compound.[1] It serves as a crucial building block and versatile intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic compounds such as imidazoles, pyrimidines, and triazines.[2][3][4] Its utility is pronounced in the pharmaceutical and agrochemical industries, for instance, as a key precursor in the synthesis of Vitamin B1 (Thiamine) and certain pesticides.[4][5] This guide provides an in-depth overview of its core physical and chemical properties, supported by experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

This compound hydrochloride is a white to cream-colored, hygroscopic crystalline solid.[1][6][7] Its hygroscopic nature necessitates storage in a dry, airtight environment, often within a desiccator, to prevent moisture absorption.[1][8][9] The compound is highly soluble in water and also shows solubility in alcohols.[1][3] Reports on its solubility in acetone (B3395972) are conflicting, with some sources stating it is practically insoluble and others indicating solubility.[2][8][10]

Table 1: Summary of Physical and Chemical Identifiers

| Property | Value | References |

| IUPAC Name | Ethanimidamide hydrochloride | [1][3][11] |

| CAS Number | 124-42-5 | [2][3][4][6][7] |

| Molecular Formula | C₂H₇ClN₂ (or C₂H₆N₂·HCl) | [1][2][3][6][7] |

| Molecular Weight | 94.54 g/mol | [2][3][4][6][7] |

| Appearance | White to cream, hygroscopic, crystalline solid/prisms | [1][2][6][7] |

| Melting Point | 164–174 °C | [2][4][6][7][12] |

| pKa | 12.1 (at 25°C) | [2] |

| UV Absorption Max (λmax) | 224 nm (in H₂O) | [2][8] |

| Solubility | Water: Very soluble (~1 g/mL) Alcohols: Soluble Acetone: Soluble Ether: Practically insoluble | [1][2][3][4][6][8][10] |

| Crystal Structure | Monoclinic | [3] |

Chemical Properties

This compound hydrochloride exhibits reactivity characteristic of an amidinium salt. It is stable under normal storage conditions in a closed container but displays specific reactivity patterns with bases, heat, and in the presence of water.[7][9]

Reactivity and Stability:

-

Reaction with Bases: Treatment with a strong base, such as potassium hydroxide, neutralizes the hydrochloride salt to yield the free base, this compound.[1][3]

-

Thermal Decomposition: The decomposition pathway depends on the presence of water.

-

When heated in its dry form, it decomposes to acetonitrile (B52724) and ammonium (B1175870) chloride.[1][3]

-

In an aqueous solution, heating leads to hydrolysis, yielding acetic acid and ammonia (B1221849) (as ammonium chloride).[1][3]

-

-

Heterocyclic Synthesis: It is a key synthon for creating heterocyclic rings. For example, it reacts with β-dicarbonyl compounds to form substituted pyrimidines.[3]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[7][9]

Spectroscopic Data

Spectroscopic data are critical for the structural confirmation and purity assessment of this compound hydrochloride. Various spectroscopic resources are available for reference.

Table 2: Spectroscopic Data References

| Technique | Source / Reference |

| ¹H NMR | SpectraBase, PubChem CID: 67170[11] |

| ¹³C NMR | ChemicalBook, SpectraBase[13][14] |

| Infrared (IR) | NIST WebBook, ChemicalBook, PubChem CID: 67170[11][15][16][17] |

| Mass Spectrometry (MS) | PubChem CID: 67170, Acta Chemica Scandinavica[11][18] |

Experimental Protocols

Protocol 1: Synthesis via Pinner Reaction

The most common and practical method for synthesizing this compound hydrochloride is the Pinner reaction.[1][19] This two-step process requires anhydrous (very dry) conditions for optimal yield.[1]

Methodology:

-

Formation of the Pinner Salt:

-

In a flask equipped with a mechanical stirrer and a gas inlet tube, combine thoroughly dry acetonitrile (1.0 mole) and absolute ethanol (B145695) (1.05 moles).[19]

-

Cool the mixture in an ice-salt bath.

-

Bubble dry hydrogen chloride (HCl) gas through the solution for several hours while maintaining the low temperature.[1][19]

-

The intermediate, acetimido ethyl ether hydrochloride (the Pinner salt), will precipitate as a crystalline solid.[1][3] The reaction mixture may solidify into a cake.

-

-

Ammonolysis to this compound Hydrochloride:

-

Break up the solid mass of the Pinner salt. It can be ground to a paste with a small amount of absolute ethanol in a dry mortar before being returned to the flask.[19]

-

Prepare a solution of anhydrous ammonia in absolute ethanol.

-

Slowly add an excess of the alcoholic ammonia solution to the stirred suspension of the Pinner salt.[3][19]

-

The Pinner salt will gradually dissolve, and ammonium chloride (NH₄Cl) will precipitate out of the solution.[1] Stir for several hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Filter the reaction mixture by suction to remove the precipitated ammonium chloride.[1][19]

-

Collect the filtrate and concentrate it by heating on a steam bath to reduce the volume.[19]

-

Upon cooling, this compound hydrochloride will crystallize, often as long, colorless prisms.[1]

-

Collect the crystals by suction filtration, wash with a small amount of cold ethanol, and dry in a desiccator over concentrated sulfuric acid.[1]

-

Protocol 2: Determination of Aqueous Solubility

Given its high solubility, a standard equilibrium solubility protocol is appropriate.

Methodology:

-

Preparation: Add an excess amount of this compound hydrochloride to a known volume of deionized water in a sealed container (e.g., a glass vial with a screw cap).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess, undissolved solid.

-

Sampling and Analysis: Carefully extract a known volume of the clear supernatant (the saturated solution).

-

Quantification: Determine the concentration of the dissolved this compound hydrochloride in the supernatant. An effective method for this non-chromophoric compound would be to evaporate the solvent from the aliquot under vacuum and weigh the resulting solid residue. The solubility can then be expressed in g/L or g/mL.

Protocol 3: Determination of Partition Coefficient (LogP)

The partition coefficient (P) quantifies the differential solubility of a compound in a biphasic system of two immiscible liquids, typically octan-1-ol and water.[20] For a highly hydrophilic compound like this compound hydrochloride, the LogP value is expected to be significantly negative. The shake-flask method is the traditional approach.[20][21]

Methodology:

-

Preparation: Prepare a stock solution of this compound hydrochloride in the aqueous phase (water). Pre-saturate the octan-1-ol with water and the water with octan-1-ol by mixing them and allowing the phases to separate.

-

Partitioning: In a separatory funnel, combine a known volume of the octan-1-ol phase and a known volume of the aqueous stock solution.

-

Equilibration: Shake the funnel vigorously for several minutes to facilitate the partitioning of the solute between the two phases. Then, allow the funnel to stand undisturbed until the layers have clearly separated.

-

Phase Separation & Sampling: Carefully separate the two layers. Take a precise aliquot from each phase for analysis.

-

Quantification: Determine the concentration of this compound hydrochloride in both the aqueous and organic aliquots using a suitable analytical method (e.g., HPLC-MS or quantitative NMR, as direct UV-Vis may be difficult).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[20][22]

References

- 1. This compound hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound Hydrochloride [drugfuture.com]

- 3. This compound hydrochloride - Wikipedia [en.wikipedia.org]

- 4. haihangchem.com [haihangchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 124-42-5 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound hydrochloride(124-42-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound hydrochloride | 124-42-5 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound hydrochloride [chemister.ru]

- 11. This compound monohydrochloride | C2H7ClN2 | CID 67170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalpoint.eu [chemicalpoint.eu]

- 13. This compound hydrochloride(124-42-5) 13C NMR spectrum [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. This compound, hydrochloride [webbook.nist.gov]

- 16. This compound hydrochloride(124-42-5) IR Spectrum [chemicalbook.com]

- 17. This compound hydrochloride(124-42-5) IR2 [m.chemicalbook.com]

- 18. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. acdlabs.com [acdlabs.com]

- 21. connectsci.au [connectsci.au]

- 22. documents.thermofisher.com [documents.thermofisher.com]

Acetamidine Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of acetamidine hydrochloride in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound hydrochloride in their work. The guide summarizes available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a conceptual workflow for these procedures.

Core Topic: Solubility Profile of this compound Hydrochloride

This compound hydrochloride (CAS No: 124-42-5) is a hygroscopic, crystalline solid that serves as a vital precursor in the synthesis of numerous nitrogen-containing compounds, including pyrimidines and imidazoles.[1] Its solubility is a critical parameter for its application in organic synthesis, influencing reaction kinetics, purification methods, and formulation development. While widely used, detailed quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature. This guide consolidates the existing information to aid in experimental design and execution.

Data Presentation: Quantitative and Qualitative Solubility

The following table summarizes the known solubility of this compound hydrochloride in water and various organic solvents. It is important to note the inconsistencies and lack of precise quantitative data for many common organic solvents, highlighting a significant data gap in the literature.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Citation(s) |

| Water | H₂O | Protic | 11 g / 100 g solvent | 20 | [2] |

| Alcohols | ROH | Protic | Soluble / Readily Soluble | Not Specified | [1][2][3][4][5][6] |

| Acetone (B3395972) | C₃H₆O | Aprotic | Contradictory: Reported as both "soluble" and "practically insoluble" | Not Specified | [2][5][7] |

| Ether | R-O-R' | Aprotic | Practically Insoluble / Insoluble | Not Specified | [5][7] |

Note on Data Discrepancies:

-

Several sources list the water solubility as "1 g/mL", which is exceptionally high and likely an error or misinterpretation of units.[6][7][8] The value of 11 g/100 g of solvent at 20°C is considered more plausible.[2]

-

There is conflicting information regarding the solubility of this compound hydrochloride in acetone. One source indicates it is soluble, while others state it is practically insoluble.[2][5][7] Researchers should verify its solubility in acetone for their specific applications.

Experimental Protocols: Determining Solubility

While specific protocols for determining the solubility of this compound hydrochloride are not detailed in the literature, a general and reliable method for determining the solubility of a solid in a liquid solvent can be adapted. The following is a synthesized protocol based on established methodologies.[4][9]

Objective: To determine the maximum amount of this compound hydrochloride that can be dissolved in a specific organic solvent at a given temperature.

Materials:

-

This compound hydrochloride (solute)

-

Organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials or test tubes with secure caps

-

Spatula

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a known volume of the organic solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[4]

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the mixture to settle while maintaining the temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid aspirating any undissolved solid.

-

Filter the collected supernatant through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound hydrochloride.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound hydrochloride [chemister.ru]

- 3. sdfine.com [sdfine.com]

- 4. This compound hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound Hydrochloride [drugfuture.com]

- 6. This compound hydrochloride, 98+% | Fisher Scientific [fishersci.ca]

- 7. chembk.com [chembk.com]

- 8. 124-42-5 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

The Hygroscopic Nature of Acetamidine Hydrochloride: A Technical Guide for Researchers and Formulation Scientists

Introduction

Acetamidine hydrochloride (CH₃C(NH)NH₂·HCl) is a versatile organic compound widely employed as a precursor in the synthesis of various nitrogen-containing heterocycles, which are pivotal in pharmaceutical and agrochemical research.[1] Despite its synthetic utility, the inherent hygroscopicity of this compound hydrochloride presents significant challenges in its handling, storage, and application, particularly in the context of drug development where moisture can critically impact the stability, efficacy, and shelf-life of active pharmaceutical ingredients (APIs).[2] This technical guide provides an in-depth analysis of the hygroscopic nature of this compound hydrochloride, offering insights into its physicochemical properties, the consequences of moisture absorption, and standardized methodologies for its characterization and mitigation.

Physicochemical Properties and Hygroscopic Character

This compound hydrochloride is a white to cream-colored, crystalline solid.[3] It is highly soluble in water and alcohols, a characteristic that hints at its propensity to interact with atmospheric moisture.[4][5] The presence of polar N-H and C-N bonds, along with the ionic chloride, contributes to its ability to form hydrogen bonds with water molecules, leading to its hygroscopic nature.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₂H₇ClN₂ | [5] |

| Molecular Weight | 94.54 g/mol | [5] |

| Melting Point | 165-170 °C | [3] |

| Solubility in Water | 1 g/mL | [3] |

| Appearance | White to cream crystalline powder | [3] |

| Hygroscopic Nature | Hygroscopic solid | [4][5] |

The hygroscopicity of a substance is its ability to attract and hold water molecules from the surrounding environment. This property is critical in pharmaceutical sciences, as moisture uptake can lead to various physical and chemical changes in a drug substance.

Consequences of Moisture Absorption

The absorption of moisture by this compound hydrochloride can initiate a cascade of undesirable events, significantly compromising its integrity and performance in sensitive applications.

Chemical Degradation: Hydrolysis

The most significant consequence of moisture absorption is the chemical degradation of this compound hydrochloride via hydrolysis. In an aqueous environment, the amidine functional group is susceptible to hydrolysis, yielding acetic acid and ammonia.[5] This reaction is irreversible and leads to a loss of the desired compound.

Caption: Hydrolysis Degradation Pathway of this compound Hydrochloride.

In the absence of sufficient water for hydrolysis, dry this compound hydrochloride can decompose upon heating to produce acetonitrile (B52724) and ammonium chloride.[4]

Physical Changes

Beyond chemical degradation, moisture absorption can lead to significant changes in the physical properties of the solid material, including:

-

Deliquescence: At high relative humidity, this compound hydrochloride may absorb enough water to dissolve and form a liquid solution.

-

Caking and Clumping: The presence of moisture can cause solid particles to agglomerate, leading to poor flowability and handling characteristics. This is a critical issue in automated powder handling and tablet manufacturing.

-

Changes in Crystal Structure: Moisture can induce phase transitions or changes in the crystalline form of a substance, which can affect its solubility, dissolution rate, and bioavailability.

Experimental Characterization of Hygroscopicity

To effectively manage the challenges posed by the hygroscopic nature of this compound hydrochloride, it is essential to quantitatively characterize its moisture sorption behavior. The following are key experimental protocols used in the pharmaceutical industry.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity (RH) at a constant temperature.[6][7] This method provides a moisture sorption-desorption isotherm, which is a fingerprint of a material's interaction with water vapor.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

-

Sample Preparation: A small amount of this compound hydrochloride (typically 5-10 mg) is accurately weighed and placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry weight of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold, for example, 0.0005%/min).[8]

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption profile.

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate the moisture sorption-desorption isotherm.

References

- 1. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 2. proumid.com [proumid.com]

- 3. 124-42-5 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound hydrochloride - Wikipedia [en.wikipedia.org]

- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 7. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Acetamidine Tautomerism in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamidine, the simplest amidine, serves as a crucial building block in the synthesis of various nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. The biological activity and physicochemical properties of amidine-containing molecules are often intrinsically linked to the tautomeric equilibrium of the amidine group. This guide provides a comprehensive overview of this compound tautomerism in solution, focusing on the theoretical underpinnings, experimental methodologies for characterization, and the influence of the chemical environment on the tautomeric preference.

Theoretical Background

This compound exists in a tautomeric equilibrium between two identical forms, which can be distinguished if the nitrogen atoms are isotopically labeled or if substitution at the nitrogen atoms makes them inequivalent. The proton transfer between the nitrogen atoms is the basis of this tautomerism.

The position of the tautomeric equilibrium is influenced by several factors, including:

-

Solvent Polarity: Polar solvents can stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions.

-

pH of the Solution: The protonation state of the amidine group is pH-dependent, which in turn affects the tautomeric equilibrium.

-

Temperature: Changes in temperature can shift the equilibrium position based on the thermodynamic parameters (enthalpy and entropy) of the tautomerization reaction.

-

Concentration: Intermolecular interactions, such as dimerization, can become significant at higher concentrations and influence the observed tautomeric ratio.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.

Experimental Methodologies

The study of this compound tautomerism in solution relies on a variety of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of tautomeric equilibria in solution. Both ¹H and ¹³C NMR can be used, with ¹⁵N NMR providing more direct information if isotopically labeled compounds are available.

Experimental Protocol: ¹H NMR for Tautomeric Ratio Determination

-

Sample Preparation:

-

Prepare a stock solution of this compound hydrochloride in a deuterated solvent of interest (e.g., D₂O, DMSO-d₆, CD₃OD) at a known concentration (e.g., 10 mM). Ensure the this compound hydrochloride is fully dissolved.

-

For pH-dependent studies, prepare a series of buffer solutions with known pD values. Add a small aliquot of the this compound stock solution to each buffer.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.

-

-

Data Analysis:

-

Identify the signals corresponding to each tautomer. In the case of unsubstituted this compound, the two tautomers are degenerate. For N-substituted acetamidines, distinct signals for each tautomer will be observed.

-

Integrate the area under the signals corresponding to each tautomer.

-

Calculate the tautomeric ratio (KT) using the following equation: KT = [Tautomer B] / [Tautomer A] = Integral (Signal B) / Integral (Signal A)

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria if the different tautomers have distinct absorption spectra. The technique is particularly useful for monitoring changes in the equilibrium as a function of solvent polarity or pH.

Experimental Protocol: UV-Vis Spectroscopy for Tautomer Analysis

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the solvent of interest (e.g., water, ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance in the range of 0.1 to 1.0.

-

For pH-dependent studies, use a series of buffer solutions.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Record spectra for each solvent or pH value.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to each tautomer.

-

Changes in the relative intensities of these bands with solvent or pH indicate a shift in the tautomeric equilibrium.

-

Quantitative analysis can be performed using the Beer-Lambert law if the molar absorptivities of the individual tautomers are known or can be estimated.

-

Computational Chemistry

DFT calculations are employed to complement experimental data by providing insights into the geometries, relative energies, and vibrational frequencies of the tautomers.

Computational Protocol: DFT Calculations of Tautomer Stability

-

Structure Optimization:

-

Build the 3D structures of the this compound tautomers.

-

Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

-

Energy Calculation:

-

Calculate the electronic energies of the optimized structures.

-

To model the effect of the solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

-

Data Analysis:

-

Calculate the relative energies of the tautomers to predict their relative stabilities.

-

The Gibbs free energy difference (ΔG) can be used to estimate the equilibrium constant (KT) using the equation: ΔG = -RT ln(KT).

-

Quantitative Data

Direct quantitative data for the tautomeric equilibrium of unsubstituted this compound in various solvents is scarce in the literature, largely because the two tautomers are identical. However, data from related amidine and amide systems can provide valuable insights into the expected behavior.

Table 1: Illustrative Tautomeric Equilibrium Constants (KT) for Amidine/Amide Systems in Various Solvents.

| Compound | Solvent | KT ([Imidol]/[Amide] or [Tautomer B]/[Tautomer A]) | Reference Compound |

| N-hydroxythis compound | Gas Phase | ~0.1 - 0.25 (Calculated) | N-hydroxythis compound |

| Acetamide (B32628) | Cyclohexane | Favors Imidol (Qualitative) | Acetamide |

| Acetamide | Methanol | Favors Amide (Qualitative) | Acetamide |

| 8-Bromo-adenine | DMSO | ~0.8 (N3H/N9H) | 8-Bromo-adenine |

Note: Data for N-hydroxythis compound and 8-Bromo-adenine are included to illustrate the range of KT values that can be observed in amidine-containing systems. Data for acetamide provides a qualitative understanding of solvent effects.

Table 2: ¹H NMR Chemical Shifts for this compound Hydrochloride.

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| This compound HCl | D₂O | 2.25 | singlet | CH₃ |

This represents the time-averaged signal of the rapidly interconverting tautomers and the protonated form in D₂O.

Visualizations

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium of this compound.

Experimental Workflow for Tautomerism Study

Caption: Workflow for studying this compound tautomerism.

Factors Influencing Tautomeric Equilibrium

Caption: Factors influencing this compound tautomerism.

Conclusion

The tautomeric behavior of this compound in solution is a complex phenomenon governed by a delicate interplay of intrinsic molecular properties and extrinsic environmental factors. A thorough understanding of this equilibrium is paramount for predicting the behavior of this compound-containing compounds in various applications, particularly in drug design and development where tautomeric preference can significantly impact receptor binding and pharmacokinetic properties. The combined application of experimental techniques, such as NMR and UV-Vis spectroscopy, and computational methods provides a powerful approach to characterizing and quantifying this compound tautomerism, paving the way for the rational design of molecules with desired physicochemical and biological profiles.

Acetamidine: A Versatile N-C-N Synthon for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamidine, and its common hydrochloride salt, serves as a fundamental building block in organic synthesis, prized for its utility as a robust 1,3-diamine equivalent. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, makes it an exceptionally efficient precursor for the construction of a wide array of nitrogen-containing heterocyclic compounds. These heterocycles, particularly pyrimidines, imidazoles, and triazines, form the core scaffolds of numerous active pharmaceutical ingredients (APIs). This guide provides a technical overview of the reactivity of this compound and details its application in the synthesis of these key heterocyclic systems, complete with reaction mechanisms, quantitative data, and detailed experimental protocols relevant to drug development and medicinal chemistry.

Introduction: The this compound Building Block

This compound (ethanimidamide) is most commonly handled in its more stable hydrochloride salt form, CH₃C(=NH)NH₂·HCl[1]. It is a hygroscopic, crystalline solid soluble in polar solvents like water and alcohol[1][2]. The synthetic utility of this compound stems from the reactive amidine moiety, which can act as a potent bis-nucleophile in condensation reactions.

The primary route to this compound hydrochloride is the Pinner reaction, which involves the acid-catalyzed reaction of acetonitrile (B52724) with an alcohol (e.g., ethanol) to form an imino ether salt (a Pinner salt), followed by treatment with ammonia (B1221849) to yield the final amidine salt[1]. This accessibility makes it a cost-effective and readily available reagent for complex molecule synthesis.

Core Reactivity and Applications

As a source of the N-C-N fragment, this compound is a cornerstone precursor for synthesizing numerous nitrogen-containing heterocycles[1]. Its principal applications lie in condensation reactions with multi-functional electrophiles to form stable aromatic ring systems. The most prominent of these are pyrimidines, imidazoles, and 1,3,5-triazines, scaffolds that are prevalent in medicinal chemistry[3][4].

Synthesis of Pyrimidines

The construction of the pyrimidine ring is one of the most widespread and significant applications of this compound. The classic approach, often referred to as the Pinner pyrimidine synthesis, involves the condensation of this compound with a 1,3-dicarbonyl compound or its equivalent[5][6][7]. This [3+3] cycloaddition is highly efficient for creating substituted pyrimidines, which are core components of nucleic acids and numerous drugs[8].

Reaction Mechanism

The reaction proceeds via initial nucleophilic attack of one of the amidine nitrogens on a carbonyl carbon of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The mechanism involves several key intermediates, including hemiaminals and enamines.

Data Presentation: Pyrimidine Synthesis

The following table summarizes representative examples of pyrimidine synthesis using this compound or its derivatives with various 1,3-dicarbonyl compounds.

| Reactant 1 (Amidine) | Reactant 2 (Dicarbonyl) | Base / Catalyst | Solvent | Conditions | Product | Yield (%) | Ref |

| This compound HCl | Diethyl malonate | Sodium methoxide (B1231860) | Methanol (B129727) | Reflux, 3h | 2-Methyl-4,6-dihydroxypyrimidine | ~85 | [9] |

| This compound HCl | Dimethyl malonate | Sodium methoxide | Methanol | 18-25 °C, 4h | 2-Methyl-4,6-dihydroxypyrimidine | 86 | [10] |

| This compound HCl | Ethyl acetoacetate | - | - | - | 2,6-Dimethyl-4-hydroxypyrimidine | - | [11] |

| 2-(4-fluorophenyl) this compound HCl | Chalconated coumarins | - | DMF | MW irradiation | Substituted coumarin-pyrimidine hybrids | Good | [4] |

| This compound | β-bromo-α,β-unsaturated ketones | Cu(0) | - | - | Substituted pyrimidines | Fair | [12] |

Experimental Protocol: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

This protocol is adapted from the procedure described by G.S. Bajwa et al. and Chinese patent CN102399196A[9][10].

Materials:

-

This compound hydrochloride (9.45 g, 0.1 mol)

-

Dimethyl malonate (13.2 g, 0.1 mol)

-

Sodium methoxide (18.4 g, 0.34 mol)

-

Methanol (anhydrous, 150 mL)

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

-

Preparation of Base Solution: To a 500 mL three-necked flask containing 150 mL of anhydrous methanol, add sodium methoxide (18.4 g) portion-wise under stirring in an ice bath to control the exothermic reaction.

-

Addition of Reactants: Once the sodium methoxide is fully dissolved, add dimethyl malonate (13.2 g) followed by this compound hydrochloride (9.45 g) to the solution at ice bath temperature.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C). Stir the creamy white solution for 4 hours.

-

Solvent Removal: After the reaction is complete (monitored by TLC), remove the methanol via distillation under reduced pressure.

-

Precipitation: Dissolve the resulting solid residue in 50 mL of deionized water. Cool the aqueous solution to 0 °C in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl with vigorous stirring. A white solid will precipitate.

-

Isolation and Purification: Continue stirring the suspension at 0 °C for 3-5 hours to ensure complete crystallization. Collect the white solid by vacuum filtration. Wash the filter cake sequentially with ice-cold water and then ice-cold methanol.

-

Drying: Dry the purified white solid to obtain 2-methyl-4,6-dihydroxypyrimidine. (Expected yield: ~10.8 g, 86%).

Synthesis of Imidazoles

Imidazoles are another class of heterocycles readily accessible from this compound. They are key structural motifs in many biological systems and pharmaceuticals. The two primary synthetic strategies are the Debus-Radziszewski reaction and the condensation with α-haloketones.

Reaction Mechanism (from α-Haloketone)

The most direct synthesis of 2-substituted imidazoles from this compound involves its condensation with an α-haloketone. The mechanism involves an initial SN2 reaction where a nitrogen atom of the amidine displaces the halide. The resulting intermediate then undergoes intramolecular cyclization via attack of the second nitrogen atom on the carbonyl carbon, followed by dehydration to form the aromatic imidazole ring.

Data Presentation: Imidazole Synthesis

The condensation of amidines with α-haloketones is a robust and scalable method for producing 2,4-disubstituted imidazoles.

| Reactant 1 (Amidine) | Reactant 2 (α-Haloketone) | Base / Catalyst | Solvent | Conditions | Product | Yield (%) | Ref |

| Formamidine (B1211174) acetate (B1210297) | α-Bromoacetophenone | K₂CO₃ | Ethylene (B1197577) glycol | 50-60 °C, 2h | 4-Phenylimidazole (B135205) | >45 | [13] |

| Various amidines | Various α-haloketones | K₂CO₃ | THF/Water | Reflux | 2,4-Disubstituted imidazoles | Good to Excellent | [14] |

| This compound | Glyoxal, Acetaldehyde | NH₃ (aq) | Water | 90-95 °C, 3h | 2-Methylimidazole (B133640) | 85-95 | [9][15] |

Experimental Protocol: Synthesis of 2-Methyl-4-phenylimidazole

This protocol is adapted from a general, scalable process for 2,4-disubstituted imidazoles, replacing formamidine with this compound[13][14].

Materials:

-

This compound acetate (or hydrochloride with an additional equivalent of base)

-

α-Bromoacetophenone

-

Potassium carbonate (K₂CO₃)

-

Ethylene glycol

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Chloroform / Hexane (for recrystallization)

Equipment:

-

Four-necked flask with mechanical stirrer, thermometer, and condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a four-necked flask, dissolve α-bromoacetophenone (1 equivalent) in ethylene glycol (4-5 times the mass of the ketone). Heat the solution to 50-60 °C with stirring.

-

Amidine Addition: Slowly add this compound acetate (1.8-2.2 equivalents) in portions over approximately 1 hour, maintaining the temperature at 50-60 °C.

-

Nucleophilic Substitution: After the addition is complete, maintain the reaction at 50-60 °C for an additional 2 hours.

-

Cyclization: Cool the reaction mixture to 30-35 °C. Add potassium carbonate (1.5-2.0 equivalents relative to the amidine) and stir at this temperature for 5-6 hours. Then, heat the mixture to 80-90 °C and hold for another 5-6 hours to ensure complete cyclization.

-

Work-up: Cool the reaction mixture. Remove the ethylene glycol by vacuum distillation. To the residue, add ethyl acetate and water. Adjust the pH to ~8 with 50% sodium hydroxide (B78521) solution.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product as a viscous liquid or solid.

-

Recrystallization: Recrystallize the crude product from a chloroform/hexane solvent system. Cool to 15-20 °C and stir for 10-12 hours to induce crystallization. Filter and dry the off-white crystals to obtain pure 2-methyl-4-phenylimidazole.

Synthesis of 1,3,5-Triazines

Symmetrically substituted 1,3,5-triazines (s-triazines) are typically synthesized via the cyclotrimerization of nitriles. However, methods utilizing amidines as direct precursors are emerging as powerful alternatives, particularly for creating both symmetrical and unsymmetrical products under milder conditions.

Reaction Mechanism

Modern catalytic methods often proceed through an oxidative coupling mechanism. For example, in a copper-catalyzed reaction between an amidine and an alcohol, the alcohol is first oxidized to an aldehyde. The aldehyde then condenses with two equivalents of the amidine, followed by an oxidative cyclization to form the aromatic 1,3,5-triazine (B166579) ring.

Data Presentation: 1,3,5-Triazine Synthesis

Catalytic methods provide an efficient route to triazines from readily available amidines and alcohols or other simple precursors.

| Reactant 1 (Amidine) | Reactant 2 | Catalyst | Solvent | Conditions | Product Type | Yield (%) | Ref |

| Amidine HCl | Alcohols | Cu(OAc)₂ | - | Air | 2,4-R₂-6-R'-1,3,5-triazines | Good to Excellent | [16] |

| Amidines | N,N-dimethylethanolamine | CuCl₂ | - | - | 1,2-Dihydro-1,3,5-triazines | up to 81 | [3] |

| Amidines | Primary Alcohols | Ni-based pincer complex | - | - | s-Triazines | up to 94 | [1] |

Experimental Protocol: General Synthesis of 2,4-Disubstituted-6-alkyl-1,3,5-triazines

This protocol is a representative procedure based on the copper-catalyzed aerobic oxidative coupling of amidines and alcohols[16].

Materials:

-

Amidine hydrochloride (e.g., this compound HCl, 3.0 mmol)

-

Alcohol (e.g., Benzyl alcohol, 1.0 mmol)

-

Copper(II) acetate (Cu(OAc)₂, 10 mol%)

-

Solvent (e.g., Toluene (B28343), 3 mL)

Equipment:

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer with heating block

-

Air or oxygen supply (if not using open air)

Procedure:

-

Reaction Setup: To a Schlenk tube, add the amidine hydrochloride (3.0 mmol), the alcohol (1.0 mmol), and Cu(OAc)₂ (0.1 mmol).

-

Solvent Addition: Add 3 mL of toluene to the tube.

-

Reaction: Seal the tube and place it in a preheated oil bath or heating block at 120 °C. Stir the reaction mixture under an air atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to afford the desired 1,3,5-triazine product.

General Experimental Workflow

The synthesis of heterocyclic compounds from this compound follows a standard workflow in organic synthesis, encompassing the reaction, work-up, purification, and final characterization.

Conclusion

This compound is an indispensable and versatile building block in synthetic organic and medicinal chemistry. Its ability to efficiently form pyrimidine, imidazole, and triazine cores through robust condensation and catalytic reactions ensures its continued relevance in drug discovery and development. The protocols and data presented in this guide offer a foundational understanding for researchers aiming to leverage this powerful synthon for the construction of novel, biologically active heterocyclic molecules. The ongoing development of milder, more efficient catalytic systems will further expand the synthetic utility of this compound in creating complex molecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct synthesis of 2-oxo-acetamidines from methyl ketones, aromatic amines and DMF via copper-catalyzed C(sp3)–H amidination - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 1,2-dihydro-1,3,5-triazine derivatives via Cu(ii)-catalyzed C(sp3)–H activation of N,N-dimethylethanolamine with amidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. RU2486176C1 - Method for preparing 2-methylimidazole - Google Patents [patents.google.com]

- 10. 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]

- 14. Pyrimidine synthesis [organic-chemistry.org]

- 15. CN102924381A - 2-methylimidazole preparation method - Google Patents [patents.google.com]

- 16. Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Acetamidine Hydrochloride via the Pinner Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pinner reaction is a classic and reliable method for the synthesis of amidines, which are important precursors in the preparation of various nitrogen-containing heterocyclic compounds such as pyrimidines, imidazoles, and triazines.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of acetamidine hydrochloride from acetonitrile (B52724) using the Pinner reaction.

The synthesis is a two-step process. The first step involves the acid-catalyzed reaction of a nitrile (acetonitrile) with an alcohol (ethanol) in the presence of anhydrous hydrogen chloride to form an imino ester salt, also known as a Pinner salt (in this case, acetimido ethyl ether hydrochloride).[1][3] In the second step, the Pinner salt is treated with ammonia (B1221849) to yield the desired this compound hydrochloride.[1][3]

Data Presentation

Table 1: Reactant Stoichiometry and Reaction Conditions

| Reactant/Parameter | Step 1: Pinner Salt Formation | Step 2: Ammonolysis | Reference |

| Starting Nitrile | Acetonitrile (anhydrous) | - | [4] |

| Alcohol | Ethanol (absolute) | Ethanol (absolute, as solvent for ammonia) | [4] |

| Acid Catalyst | Anhydrous Hydrogen Chloride (gas) | - | [2][4] |

| Ammonia Source | - | Anhydrous Ammonia (in ethanol) | [4][5] |

| Temperature | Cooled (ice bath, 0-11°C) | 0-5°C (initial addition) | [1][6][7] |

| Reaction Time | Several hours (until saturation with HCl) | 3 hours (with stirring) | [4][5] |

Table 2: Product Characterization and Yield

| Property | Value | Reference |

| Chemical Formula | C₂H₇ClN₂ | [1] |

| Molar Mass | 94.54 g/mol | [1] |

| Appearance | Colorless monoclinic crystals, long prisms | [1][8] |

| Melting Point | 164-166 °C | [8] |

| Solubility | Soluble in water and alcohol; practically insoluble in acetone (B3395972) and ether | [1][8] |

| Yield | 80-95% (total yield of crude and less pure product) | [4] |

Experimental Protocols